molecular formula C13H16ClNO B11176328 1-(4-Chlorobenzoyl)-2-methylpiperidine

1-(4-Chlorobenzoyl)-2-methylpiperidine

Cat. No.: B11176328
M. Wt: 237.72 g/mol
InChI Key: UXEONGNYVRLNSW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-chlorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzoyl)-2-methylpiperidine can be synthesized through the acylation of 2-methylpiperidine with 4-chlorobenzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzoyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)piperidine: Lacks the methyl group on the piperidine ring.

    2-Methylpiperidine: Lacks the 4-chlorobenzoyl group.

    4-Chlorobenzoyl chloride: Used as a precursor in the synthesis of 1-(4-Chlorobenzoyl)-2-methylpiperidine.

Uniqueness

This compound is unique due to the presence of both the 4-chlorobenzoyl and methyl groups on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from its similar compounds.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

(4-chlorophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16ClNO/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9H2,1H3

InChI Key

UXEONGNYVRLNSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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